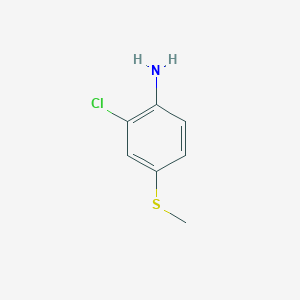
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalene group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine typically involves the following steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and ketones. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to form the pyrimidine ring .
-
Substitution Reactions: : The introduction of the naphthalene group and the methylsulfanyl group can be achieved through substitution reactions. Common reagents for these reactions include naphthyl halides and methylthiol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halides and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxynaphthalen-1-yl-5-arylpyrimidin-2-amines: These compounds have similar structures but differ in the substituents on the pyrimidine ring.
Naphthaldehyde-based Schiff bases: These compounds share the naphthalene moiety but have different functional groups attached to the aromatic rings.
Uniqueness
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine is unique due to the presence of both the methylsulfanyl and naphthalene groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H13N3S |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
4-methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-19-14-9-13(17-15(16)18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,17,18) |
Clave InChI |
FKRYPWMGWKOREF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)

![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)


![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)


